molecular formula C9H18ClNO3 B1456240 Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride CAS No. 1220017-08-2

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride

Cat. No.: B1456240
CAS No.: 1220017-08-2
M. Wt: 223.7 g/mol
InChI Key: NBDGFRLKSHVIPK-UHFFFAOYSA-N
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Description

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride typically involves the reaction of 3-pyrrolidinylmethanol with methyl 3-bromopropanoate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

Scientific Research Applications

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Research explores its potential therapeutic effects and interactions with biological targets.

    Industry: It is employed in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride can be compared to other similar compounds, such as:

  • Methyl 3-(pyrrolidin-3-ylmethoxy)propanoate
  • Methyl 3-(pyrrolidin-2-ylmethoxy)propanoate
  • Methyl 3-(pyrrolidin-4-ylmethoxy)propanoate

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The unique structural features of this compound contribute to its specific applications and effects .

Properties

IUPAC Name

methyl 3-(pyrrolidin-3-ylmethoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)3-5-13-7-8-2-4-10-6-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDGFRLKSHVIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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